Methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride
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Overview
Description
Methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a furan ring, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride typically involves multiple steps, including the formation of the furan ring, the attachment of the pyridine moiety, and the esterification of the benzoate group. Common reagents used in these synthetic routes include pyridine-3-carboxaldehyde, furan-2-carboxylic acid, and methyl benzoate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares structural similarities with Methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride, particularly the presence of the pyridine and furan rings.
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide: This compound also features a pyridine ring and is used in similar therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-23-19(22)16-6-4-15(5-7-16)18-9-8-17(24-18)13-21-12-14-3-2-10-20-11-14;/h2-11,21H,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLEYQKIRGIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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